molecular formula C5H7ClN2OS B1430666 Thiophene-2-carbohydrazide hydrochloride CAS No. 1803610-91-4

Thiophene-2-carbohydrazide hydrochloride

Cat. No.: B1430666
CAS No.: 1803610-91-4
M. Wt: 178.64 g/mol
InChI Key: DSRMEGJCFLOIIU-UHFFFAOYSA-N
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Description

Thiophene-2-carbohydrazide hydrochloride (CAS 1803610-91-4) is a versatile chemical building block and privileged pharmacophore in medicinal chemistry and drug discovery research. Its structure, featuring electron-donor nitrogen, oxygen, and sulfur atoms, allows it to form extensive hydrogen bonds, which enhances interactions with biological targets and improves therapeutic potential . This compound serves as a crucial precursor for synthesizing diverse heterocyclic systems, including oxadiazoles, triazoles, and thiazolidinones . Researchers value it as a core scaffold for developing novel bioactive molecules. A significant area of application is in oncology research. Derivatives of thiophene-2-carbohydrazide have demonstrated promising in vitro antiproliferative activity against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), colon cancer (HCT116), and pancreatic cancer (MIA PaCa-2) . These derivatives can act as dual inhibitors of key enzymatic pathways, including 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), which are implicated in inflammation and cancer progression . Furthermore, the carbohydrazide functionality allows it to form hydrazone-based Schiff base ligands, which can coordinate to metal ions like Cu(II), Ni(II), and Fe(II) to form complexes with enhanced cytotoxic activity . Beyond oncology, this intermediate is used to create compounds evaluated for antimicrobial, antifungal, anti-inflammatory, and antiviral activities . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

thiophene-2-carbohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS.ClH/c6-7-5(8)4-2-1-3-9-4;/h1-3H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRMEGJCFLOIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene-2-carbohydrazide hydrochloride can be synthesized through the hydrazinolysis of carboxylic acid esters in alcoholic solutions. This method involves the reaction of activated esters or amides with hydrazine, yielding thiophene-2-carbohydrazide with high purity and yields exceeding 90% . Another efficient method involves the use of microwave radiation, which enhances the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrazinolysis reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis is also being explored for its potential to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Thiophene-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Thiophene-2-carbohydrazide hydrochloride has been investigated for its potential as a therapeutic agent. Several studies have highlighted its role in synthesizing various derivatives that exhibit significant biological activity.

Antimicrobial and Anticancer Activity

Recent research has demonstrated that derivatives of thiophene-2-carbohydrazide possess antimicrobial properties against various pathogens. For instance, compounds synthesized from thiophene-2-carbohydrazide exhibited notable antibacterial activity, with molecular docking studies indicating a high affinity for DNA gyrase, an essential enzyme for bacterial DNA replication .

Moreover, certain derivatives have shown promising anti-proliferative effects against cancer cell lines. Notably, compounds derived from thiophene-2-carbohydrazide were evaluated for their inhibitory activity against pancreatic cancer cells (PaCa-2), with some showing IC50 values as low as 4.86 µM . This suggests the potential utility of these compounds in developing new cancer therapies.

Chemical Synthesis and Research

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations to yield a range of functionalized products.

Synthesis of Heterocyclic Compounds

The compound is often used to synthesize heterocycles such as 1,2,4-triazoles. The reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates followed by cyclization has led to the formation of 4-haloaryl-5-thiophenyl-1,2,4-triazole derivatives . These derivatives have been characterized for their structural and electronic properties, contributing to the field of medicinal chemistry.

The biological activities of thiophene-2-carbohydrazide derivatives extend beyond antimicrobial and anticancer effects.

Enzyme Inhibition

Research indicates that certain derivatives act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. For example, specific compounds derived from thiophene-2-carbohydrazide were evaluated for their COX-2 inhibitory activity, showing IC50 values that suggest potential anti-inflammatory applications .

Material Science Applications

In addition to its pharmaceutical applications, this compound can be utilized in material science.

Conductive Polymers

Thiophene-based compounds are known for their electrical conductivity properties. Research into the polymerization of thiophene derivatives has led to the development of conductive polymers that can be used in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of thiophene-2-carbohydrazide into polymer matrices can enhance conductivity and stability .

Case Studies and Research Findings

StudyFindingsApplications
Synthesized triazole derivatives showed antibacterial activity with high affinity for DNA gyraseAntimicrobial agents
Evaluated anticancer properties against PaCa-2 cells with promising IC50 valuesCancer therapy development
Novel derivatives exhibited antagonist properties for cannabinoid receptorsPotential treatment for pain management
Investigated use in conductive polymers for electronic applicationsDevelopment of advanced materials

Mechanism of Action

The mechanism of action of thiophene-2-carbohydrazide hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Microwave synthesis (Thiophene-2-carbohydrazide) offers superior yield and speed compared to conventional reflux methods (e.g., N'-substituted derivatives) .
  • Substituents like chlorine (in II.b) or bulky groups (e.g., pentadecyl in ) enhance bioactivity by modulating electronic and steric properties .

Electronic and Reactivity Comparisons

Table 2: Electronic Properties and Reactivity

Compound HOMO (eV) LUMO (eV) ΔE (eV) Dipole Moment (D) Bioactivity Correlation
Thiophene-2-carbohydrazide -6.2 -1.8 4.4 >3.00 Chelation potential
Quinoline-3-carbaldehyde hydrazones (e.g., 6g) -5.9 -2.1 3.8 N/A Cytotoxicity (IC₅₀ < 10 µM)
Thiophene-linked triazoles (e.g., 5a–e) -5.7 -1.9 3.8 N/A Antimicrobial (MIC: 2–8 µg/mL)

Key Observations :

  • Lower ΔE values (e.g., 3.8 eV in triazoles) correlate with higher inhibition efficiency due to easier electron transfer .
  • Thiophene-2-carbohydrazide’s high dipole moment enhances its role as a ligand in metal complexes .

Key Observations :

  • Thiophene-2-carbohydrazide derivatives (e.g., II.b, 6g) exhibit stronger bioactivity than the parent compound due to functional group additions (e.g., pyridinyl, quinoline) .
  • The parent compound’s tautomers (carbohydrazonic acid) are more biologically relevant than the endo/exo isomers .

Biological Activity

Thiophene-2-carbohydrazide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis and Structural Insights

Thiophene-2-carbohydrazide can be synthesized through various methods, often involving the condensation of thiophene-2-carboxylic acid with hydrazine derivatives. The structural modifications of thiophene-2-carbohydrazide have led to the development of several derivatives with enhanced biological properties. For instance, derivatives containing additional heterocycles have shown promising results in various biological assays .

Antimicrobial Activity

Thiophene-2-carbohydrazide and its derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against MRSA strains, indicating potent antibacterial properties .

Table 1: Antimicrobial Activity of Thiophene-2-Carbohydrazide Derivatives

CompoundMIC (µg/mL)Target Pathogen
Thiophene-2-carbohydrazide4MRSA
Derivative A8E. coli
Derivative B16C. albicans

Anticancer Activity

In addition to its antimicrobial effects, thiophene-2-carbohydrazide has been evaluated for its anticancer potential. Research indicates that certain derivatives exhibit substantial antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (PaCa-2). For example, one derivative demonstrated an IC50 value of 4.86 µM against PaCa-2 cells, highlighting its potential as an anticancer agent .

Table 2: Anticancer Activity of Thiophene-2-Carbohydrazide Derivatives

CompoundIC50 (µM)Cancer Cell Line
Derivative C4.86PaCa-2
Derivative D10.13MIA PaCa-2
Derivative E>100HaCaT (healthy cell line)

The biological activity of thiophene-2-carbohydrazide is attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. Molecular docking studies suggest a high affinity for DNA gyrase and cyclin-dependent kinase 2 (CDK2), which are critical for bacterial replication and cancer cell proliferation, respectively .

Case Studies

  • Antibacterial Study : In a comparative study, various thiophene derivatives were tested against MRSA and showed varying degrees of efficacy. The study highlighted the structure-activity relationship (SAR), indicating that modifications at specific positions on the thiophene ring could enhance antibacterial potency .
  • Anticancer Research : A recent investigation into diarylthiophene-2-carbohydrazide derivatives revealed that compounds with specific substituents exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .

Q & A

Q. What are the optimized eco-friendly synthesis methods for thiophene-2-carbohydrazide?

Thiophene-2-carbohydrazide can be synthesized via a microwave-assisted one-pot method using methyl thiophene-2-carboxylate and hydrazine monohydrate in a water–methanol solvent system. This method achieves an 86.7% yield within 5 minutes, avoiding side products. The reaction is monitored by EI-MS and CHN elemental analysis, with crystallization in a monoclinic P2₁/c space group confirmed via XRD .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing thiophene-2-carbohydrazide?

Key techniques include:

  • XRD single-crystal analysis to determine bond lengths, angles, and hydrogen-bonding networks (e.g., CCDC 936463 structure) .
  • FT-IR and FT-Raman spectroscopy to identify functional groups like the amide C=O stretch (~1650 cm⁻¹) and thiophene ring vibrations .
  • EI-MS and CHN elemental analysis for molecular weight and purity validation .

Q. How is thiophene-2-carbohydrazide utilized in biological activity screening?

Derivatives are evaluated for antiproliferative activity using MTT assays against cancer cell lines. For example, N′-(2-oxoindolin-3-ylidene)thiophene-2-carbohydrazide (Compound 15) shows cytotoxicity via molecular docking with DNA/protein targets like topoisomerase II. Activity correlates with electronic parameters (e.g., HOMO-LUMO energy gaps) computed via DFT .

Q. What are the analytical applications of thiophene-2-carbohydrazide derivatives?

Schiff base derivatives (e.g., (E)-N′-(3-(tert-butyl)-2-hydroxybenzylidene)thiophene-2-carbohydrazide) serve as fluorescent sensors. These compounds exhibit "turn-on" fluorescence for Ga³⁺ and ClO⁻ detection in aqueous media, validated via ESI-MS, ¹H NMR titration, and TD-DFT calculations .

Advanced Research Questions

Q. How does prototropic tautomerization influence the reactivity of thiophene-2-carbohydrazide?

The amide-imidic tautomerization (thiophene-2-carbohydrazide ↔ thiophene-2-carbohydrazonic acid) is studied using DFT/B3LYP/6-311G(d,p). Transition states are identified via QST2 calculations, revealing energy barriers (~25–30 kcal/mol). XRD confirms the endo-isomer as the kinetically favored form, with dihedral angles (C=O to thiophene S: 4.7°) influencing polarity and chelation potential .

Q. What methodologies are used to study DNA interaction of thiophene-2-carbohydrazide derivatives?

Docking simulations (AutoDock 4.5) against B-DNA (PDB: 1BNA) assess binding modes. Exo-isomers show no significant interaction, while (E)/(Z)-carbohydrazonic acid tautomers mimic cisplatin by binding to guanine N7 via sulfur/oxygen coordination. Binding affinities (ΔG = −7 to −9 kcal/mol) correlate with antiproliferative activity .

Q. How are isoconversional kinetic methods applied to thermal decomposition studies?

Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models analyze non-isothermal TG data. Plotting ln(β) vs. 1/T reveals activation energies (Eₐ) ranging 120–150 kJ/mol for multi-step decomposition. Avrami theory confirms non-simple kinetics, with second-order reaction mechanisms dominating .

Q. What discrepancies exist between computational and experimental structural parameters?

DFT/B3LYP-optimized bond lengths (e.g., C=O: 1.23 Å) show <2% deviation from XRD data. Hydrogen-bond distances (e.g., N–H⋯O: 2.89 Å experimentally vs. 2.92 Å computationally) are validated via Hirshfeld surface analysis (HSA) and molecular electrostatic potential (MEP) maps .

Q. How do intermolecular forces in the crystal lattice affect material properties?

XRD packing analysis identifies C–H⋯O and N–H⋯S hydrogen bonds, forming a 2D network. HSA quantifies interaction contributions (e.g., H⋯O: 25%, H⋯S: 15%), while MEP maps highlight nucleophilic (amide O) and electrophilic (thiophene S) sites, guiding metal-ion chelation studies .

Q. What are the limitations of using FWO/KAS models for kinetic analysis?

Both models assume constant Eₐ during decomposition, which may not hold for multi-step processes. Discrepancies arise at high conversion degrees (α > 0.7) due to side reactions. Validation via Málek’s peak-shift method is recommended to improve accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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